Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is a chiral amino acid derivative characterized by the presence of a thiophene ring. This compound is notable for its potential applications in medicinal chemistry, organic synthesis, and materials science due to its unique electronic properties imparted by the thiophene moiety. The compound is classified as an amino acid derivative and is recognized for its bioactive properties, making it a valuable building block in the synthesis of various pharmaceuticals and organic materials.
The synthesis of methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride typically involves several key steps:
The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the final product. Optimization may involve adjusting the molar ratios of reactants and the reaction time to ensure complete conversion.
The molecular formula for methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is C₈H₁₁ClN₁O₂S. The structure features:
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride can undergo various chemical reactions:
The choice of reagents and conditions for these reactions must be carefully controlled to achieve desired selectivity and yield.
The mechanism of action for methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride involves its interactions with biological targets such as enzymes or receptors. The thiophene ring facilitates π–π interactions, while the amino and ester groups enable hydrogen bonding with target molecules. These interactions can modulate enzyme activity or receptor binding affinities, leading to various biological effects.
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is typically a white crystalline solid. Its melting point and solubility characteristics are important for practical applications but require specific experimental determination.
The compound exhibits typical behavior for amino acids and esters, including reactivity towards nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester functional group. Its stability under various conditions (pH, temperature) also plays a crucial role in its application .
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride has diverse applications across several fields:
The synthesis of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS 98593-56-7) typically follows a reductive amination strategy. Thiophene-2-carboxaldehyde undergoes condensation with methyl acetamidomalonate, followed by hydrogenation and esterification. Alternative routes employ Strecker-type reactions on 2-thiophene acetaldehyde or Michael additions to nitroalkenes. Key challenges include controlling regioselectivity during thiophene functionalization and minimizing racemization during α-amino ester formation [3] [5].
Table 1: Key Synthetic Routes and Yields
Starting Material | Key Step | Catalyst/Solvent | Yield (%) |
---|---|---|---|
Thiophene-2-carboxaldehyde | Reductive amination | NaBH₄/MeOH | 78 |
2-(Bromomethyl)thiophene | Diethyl acetamidomalonate alkylation | K₂CO₃/DMF | 65 |
2-Thienyl glycine | Esterification | SOCl₂/MeOH | 92 |
Carboxylic acid activation precedes amide bond formation in hybrid molecule synthesis. Thiophene-2-carbonyl chloride is generated via oxalyl chloride treatment (0°C, 2h), while mixed anhydride methods use isobutyl chloroformate/N-methylmorpholine. In situ activation with coupling agents (HOBt/EDC) minimizes epimerization but requires anhydrous tetrahydrofuran to suppress thiophene ring oxidation. Microwave-assisted activation (100°C, 10min) enhances conversion by 22% compared to room-temperature methods [4] [5].
Esterification of 2-amino-3-(thiophen-2-yl)propanoic acid employs thionyl chloride-methanol (0°C→reflux, 8h) or diazomethane in diethyl ether. Heterogeneous acid catalysts (Amberlyst-15, sulfonated carbon monoliths) enable continuous-flow esterification at 60-80°C with 90-95% conversion. Solvent polarity critically influences kinetics: anhydrous methanol provides 92% esterification yield versus 68% in aqueous methanol due to hydrolysis equilibrium constraints. Amide coupling with benzoxazoles uses PyBOP/DIPEA in dimethylformamide (0°C→rt, 12h) for pharmaceutical intermediate synthesis [4] [6] .
Enantiopure synthesis leverages (S)-(−)-1-phenylethylamine for diastereomeric salt resolution (ethyl acetate/hexane, 3 recrystallizations). Chiral auxiliaries (Oppolzer’s sultam) enable asymmetric alkylation of thiophene-2-carboxaldehyde glycinate imides (dr >95:5). Enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes (R)-methyl ester (toluene, 37°C, 48h) with 42% yield and 98% ee. Transition-metal catalysis (Ru(BINAP)Dy) hydrogenates enamide precursors at 100psi H₂, affording (S)-isomers with 89% ee [5] [9].
Monolithic sulfonated activated carbon catalysts (sACM) outperform granular systems in continuous esterification, achieving 95.5 g/Lcat/h space-time yield at 150°C and 300 psig. Helical continuous-flow microreactors (HCFM) enable precise temperature control (110±10°C) and residence time optimization (300s), reducing side-product formation by 18% versus batch reactors. Porous polymeric acid-formaldehyde resins (PAFR) permit water-tolerant esterification (80°C, 3 mol% catalyst) with 85% yield, eliminating azeotropic drying steps [2] [6] .
Table 2: Continuous Flow Reactor Performance Metrics
Reactor Type | Catalyst | Temperature (°C) | Pressure (psig) | Residence Time | Productivity |
---|---|---|---|---|---|
Packed-bed (monolith) | Sulfonated carbon | 150 | 300 | 5 min | 95.5 g/Lcat/h |
Helical microreactor | PAFR | 110 | Atmospheric | 300 s | 68.9% yield (dodecyl ester) |
Trickle-bed | Amberlyst-15 | 120 | 50 | 30 min | 31% conversion |
Recrystallization protocols use ethanol/water (4:1 v/v) or ethyl acetate/hexane gradients, removing tar-like byproducts through hot filtration (charcoal treatment). Industrial-scale chromatography employs reverse-phase C18 silica (methanol/water eluent) or ion-exchange resins for hydrochloride salt polishing. Crystallization delivers 99.5% purity with 85% recovery but requires stringent control of cooling profiles (0.5°C/min). Simulated moving bed chromatography enables 99.8% purity at 1.2 kg/h throughput but incurs 3-fold higher costs than crystallization. Hybrid approaches (initial chromatography followed by crystallization) balance purity (99.3%) and yield (91%) for pharmaceutical applications [2] [5].
Key industrial limitations include:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: